4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a furan ring substituted with a trifluoromethylphenyl group. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with the corresponding aryl halide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The aryl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted aryl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complexation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Vinylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane is unique due to its trifluoromethylphenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .
Properties
Molecular Formula |
C17H18BF3O3 |
---|---|
Molecular Weight |
338.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)14-10-9-13(22-14)11-7-5-6-8-12(11)17(19,20)21/h5-10H,1-4H3 |
InChI Key |
STDMDBSZDGAUKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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